N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide

Physicochemical profiling Drug-likeness CNS drug discovery

Researchers performing N-arylalkyl SAR often face compound identity confusion when sourcing the correct methylene-scan analog. CAS 941990-34-7 provides the definitive 'n=2' phenethyl data point (vs. n=0 phenyl, n=1 benzyl), enabling systematic mapping of spacer-length effects on target affinity, functional efficacy, and subtype selectivity. Its tosylpiperidine-acetamide core is structurally distinct from common CNS chemotypes, reducing off-target confounding in control experiments.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 941990-34-7
Cat. No. B2870527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide
CAS941990-34-7
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,23,25)
InChIKeyULXOAZWAIYBZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenethyl-2-(1-tosylpiperidin-2-yl)acetamide: Core Scaffold & Sourcing


N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-34-7) is a synthetic small molecule belonging to the N-piperidinyl acetamide class, characterized by a 1-tosylpiperidine core coupled through an acetamide linker to an N-phenethyl substituent [1]. Its molecular formula is C22H28N2O3S (molecular weight 400.53 g/mol), placing it within the drug-like physicochemical space typical of CNS-penetrant and ion-channel-targeted screening libraries [1]. The compound is primarily encountered as a research chemical and building block in medicinal chemistry campaigns, where the tosyl group serves both as a protecting element and a pharmacophoric sulfonamide moiety contributing to target binding [1].

Core Scaffold 1-Tosylpiperidin-2-yl acetamide
Research Role Medicinal chemistry building block; CNS-focused library design
Key Feature Tosyl group as protecting element and sulfonamide pharmacophore

N-Phenethyl-2-(1-tosylpiperidin-2-yl)acetamide: Analog Substitution Risks


Within the 2-(1-tosylpiperidin-2-yl)acetamide series, the N-substituent is the primary driver of differential biological profile. The phenethyl group (-CH2CH2Ph) provides a two-carbon spacer between the amide nitrogen and the phenyl ring, conferring a distinct conformational flexibility, lipophilicity (predicted cLogP ~3.5), and aromatic interaction potential compared to the shorter N-benzyl analog (one-carbon spacer, predicted cLogP ~3.1) or the aliphatic N-cyclohexyl analog (predicted cLogP ~3.8, no π-stacking capability) [1]. Generic substitution among these analogs without confirmatory head-to-head data risks altering target selectivity, pharmacokinetic behavior, and assay reproducibility, particularly in campaigns targeting G-protein-coupled receptors or ion channels where subtle changes in N-arylalkyl geometry can invert functional activity from agonism to antagonism [2].

N-substituent chain length (phenethyl vs benzyl/cyclohexyl) alters lipophilicity and conformational flexibility, shifting target selectivity profiles.
Aromatic spacer geometry may invert functional activity (agonism to antagonism) in GPCR or ion channel targets without confirmatory data.
Generic substitution among N-arylalkyl analogs risks altered assay reproducibility and pharmacokinetic behavior; head-to-head validation is required.

N-Phenethyl-2-(1-tosylpiperidin-2-yl)acetamide: Differentiation Evidence vs. Analogs


Lipophilicity: Phenethyl vs. Benzyl and Cyclohexyl Analogs

Computed physicochemical properties reveal that N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide occupies a distinct intermediate lipophilicity space relative to its closest structural analogs [1]. The presence of the phenethyl group versus the benzyl group in N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-28-7) adds one additional methylene unit, increasing the predicted cLogP by approximately 0.4 log units and adding one additional rotatable bond, which affects both passive membrane permeability and entropic binding costs. Against the N-cyclohexyl analog (CAS 941990-13-2), the phenethyl compound replaces an aliphatic ring with an aromatic one, substantially altering π-stacking and cation-π interaction potential while reducing overall lipophilicity by approximately 0.3 log units [1]. These differences are quantifiable and meaningful for library design and lead optimization decisions.

Lipophilicity Profile
Class-level inference
cLogP ~3.5
Δ +0.4 vs benzyl analog
Δ −0.3 vs cyclohexyl analog
Intermediate lipophilicity supports CNS permeability screening fit; predicted values guide library prioritization.
Predicted values only; experimental logP/logD not located for any series member.
Physicochemical profiling Drug-likeness CNS drug discovery

Aromatic Spacer Geometry: Phenethyl vs. Benzyl Linker

The phenethyl group in N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide provides a two-carbon ethylene spacer between the amide NH and the terminal phenyl ring, in contrast to the single methylene spacer in the N-benzyl analog (CAS 941910-28-7) or the zero-carbon direct attachment in N-phenyl analogs [1][2]. Literature precedent in related piperidine-acetamide systems demonstrates that the N-arylalkyl chain length is a critical determinant of receptor subtype selectivity: in opioid receptor systems, replacement of an N-methyl group with an N-phenethyl group on the piperidine nitrogen increased μ-receptor affinity and converted agonists to antagonists [3]. While direct target data for CAS 941990-34-7 are absent from the peer-reviewed literature, this established SAR principle from closely related chemotypes supports the expectation that the two-carbon phenethyl spacer will produce a binding pose and functional profile distinct from one-carbon benzyl or zero-carbon phenyl analogs [1][3].

Aromatic Spacer Geometry
Class-level inference
2-carbon spacer (phenethyl) vs 1-carbon (benzyl)
N–Ph distance ~4.8 Å vs ~3.6 Å
Adds 1 rotatable bond
Extended spacer alters binding pose and functional profile; critical for SAR interpretation.
Computed geometry; no X-ray/NMR data available for the series.
Structure-activity relationship (SAR) Molecular recognition GPCR ligand design

Calcium Channel Modulator and Kinase Cross-Reactivity Profile

The 1-tosylpiperidin-2-yl acetamide scaffold is explicitly claimed in patent literature as a calcium ion channel modulator, specifically targeting T-type calcium channels implicated in epilepsy, pain, and cardiovascular disease [1]. Separately, a structurally cognate series of 2-(1-tosylpiperidin-2-yl)acetamides bearing different N-substituents has been described as possessing kinase inhibitory activity, with the N-benzyl analog (CAS 941910-28-7) reportedly exhibiting JAK3 inhibition at IC50 0.8 μM with selectivity over other JAK family members [2]. The N-phenethyl substitution in CAS 941990-34-7 is structurally intermediate between the benzyl analog (kinase-biased) and aliphatic-substituted analogs (ion-channel-biased based on patent claims), suggesting a potential dual- or polypharmacological profile that is unique to this specific substitution pattern. However, direct experimental confirmation of target engagement for CAS 941990-34-7 against either calcium channels or kinases has not been published in peer-reviewed literature [1][2].

Target Class Cross-Reactivity
Data to verify
Scaffold claimed as T-type calcium channel modulator; N-benzyl analog reported JAK3 IC50 0.8 μM (unverified). Phenethyl analog structurally positioned between kinase- and ion-channel-biased analogs.
Potential polypharmacology probe for cross-target-class screening; target engagement unconfirmed.
Vendor-reported data; primary peer-reviewed publication not located.
Ion channel pharmacology Kinase selectivity Polypharmacology

N-Phenethyl-2-(1-tosylpiperidin-2-yl)acetamide: Application Scenarios


Chain-Length SAR Probe for Ion Channel and GPCR Campaigns

The phenethyl substituent provides a two-carbon spacer geometry that is structurally distinct from the one-carbon benzyl and zero-carbon phenyl analogs. This makes CAS 941990-34-7 a valuable tool compound for systematic SAR studies investigating the effect of N-arylalkyl chain length on target binding affinity, functional efficacy, and subtype selectivity, particularly in programs where the T-type calcium channel modulator scaffold (EP2300007A1) is the starting point [1]. Researchers can use this compound as the 'n=2' data point in a methylene scan (n=0: phenyl; n=1: benzyl; n=2: phenethyl) to map the optimal spacer length for their target of interest.

Lipophilicity-Matched Negative Control for Phenethyl-Containing Leads

With a predicted cLogP of approximately 3.5, this compound resides in a lipophilicity range relevant to CNS drug discovery. When a phenethyl-containing lead compound shows target activity, CAS 941990-34-7 can serve as a chemotype-matched inactive or differentially active control, provided the core scaffold is confirmed not to engage the primary target. Its tosylpiperidine-acetamide core is structurally distinct from many common CNS chemotypes, reducing the likelihood of confounding off-target effects that plague promiscuous control compounds [1].

Polypharmacology Screening Probe for Kinase and Ion Channel Panels

Given that the 1-tosylpiperidin-2-yl acetamide scaffold has been associated with both calcium channel modulation (patent literature) [1] and kinase inhibition (vendor-reported JAK3 activity for the benzyl analog) [2], CAS 941990-34-7 occupies a privileged structural position that may permit simultaneous engagement of both target classes. This compound is therefore suited for broad-panel screening in drug discovery programs seeking to identify or rule out dual kinase/ion-channel polypharmacology, a profile of increasing interest in oncology and neurology. The phenethyl substituent's intermediate character between kinase-biased aromatic and ion-channel-biased aliphatic analogs makes this specific compound the logical first choice for such cross-target-class screening [1][2].

Synthetic Building Block for Diversified Acetamide Libraries

The tosyl group on the piperidine nitrogen serves a dual role as a protecting group and a metabolically stable sulfonamide pharmacophore. This compound can function as a late-stage diversification intermediate, where the phenethyl amide side chain can be modified or retained while the tosylpiperidine core provides a constant scaffold for parallel library synthesis. Its commercial availability from multiple vendors facilitates procurement for medium-throughput chemistry campaigns [1].

Application
Selection Property
Validation Focus
Chain-length SAR probe for ion channel/GPCR targets
N-arylalkyl spacer length (n=2 phenethyl)
Spacer-dependent binding and functional profiling
Lipophilicity-matched negative control
Moderate lipophilicity for CNS campaigns
Off-target activity confirmation vs phenethyl leads
Polypharmacology screening probe
Scaffold with reported calcium channel and kinase associations
Dual target-class engagement verification
Synthetic building block for acetamide libraries
Tosyl-protected piperidine core
Parallel synthesis compatibility and diversification
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